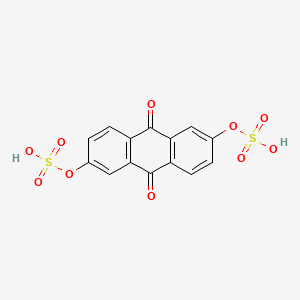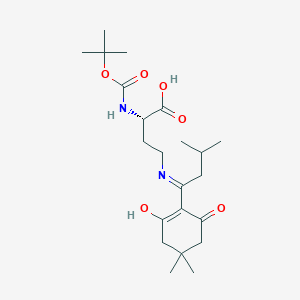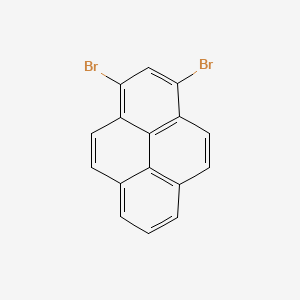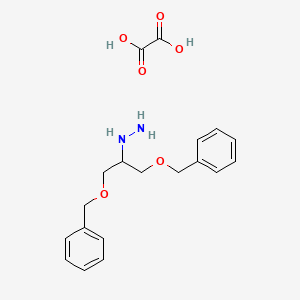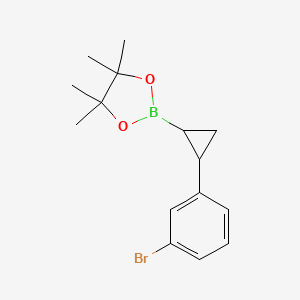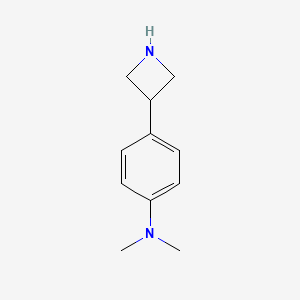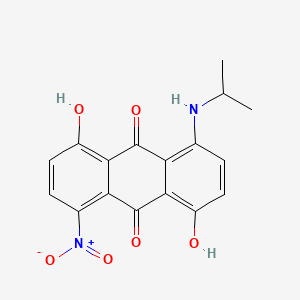
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, amino, and nitro functional groups attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone typically involves multiple steps:
Amination: The amino group is introduced via a substitution reaction, where an appropriate amine (such as isopropylamine) reacts with the nitroanthraquinone intermediate.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar structure but with different positions of hydroxyl and nitro groups.
1,5-Diaminoanthraquinone: Contains amino groups instead of hydroxyl groups.
2,5-Dihydroxy-1,4-benzenediacetic acid: Different core structure but similar functional groups.
Uniqueness
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone is unique due to its specific combination of hydroxyl, amino, and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68808-55-9 |
|---|---|
Fórmula molecular |
C17H14N2O6 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
1,5-dihydroxy-4-nitro-8-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14N2O6/c1-7(2)18-8-3-5-10(20)14-12(8)16(22)15-11(21)6-4-9(19(24)25)13(15)17(14)23/h3-7,18,20-21H,1-2H3 |
Clave InChI |
QUGVPYUFTHJBAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


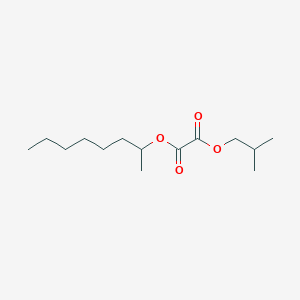
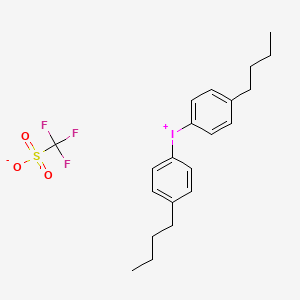
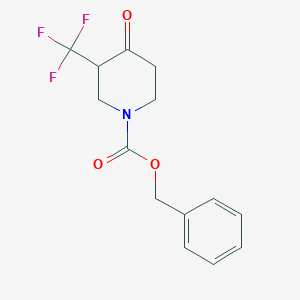

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
